8-Chloroquinoline-4-carbaldehyde
Overview
Description
8-Chloroquinoline-4-carbaldehyde is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a chloro group at the 8th position and an aldehyde group at the 4th position in the quinoline ring structure makes this compound a valuable compound for synthetic and medicinal chemistry .
Mechanism of Action
Target of Action
8-Chloroquinoline-4-carbaldehyde is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets through different mechanisms . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Quinoline and its derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of bioactivity
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities
Action Environment
Factors such as temperature, pH, and the presence of other compounds can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
8-Chloroquinoline-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, this compound can form Schiff bases with primary amines, which can further participate in various biochemical pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways, ultimately impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of various genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, which can affect its localization and accumulation. The distribution of this compound within tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chloroquinoline-4-carbaldehyde can be synthesized through various methods. One common method involves the Vilsmeier-Haack reaction, where the Vilsmeier reagent is prepared by reacting thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF). This reagent is then used to transform quinoline derivatives into this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 8-Chloroquinoline-4-carboxylic acid.
Reduction: 8-Chloroquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloroquinoline-4-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloroquinoline-4-carbaldehyde
- 8-Methylquinoline-4-carbaldehyde
Comparison: 8-Chloroquinoline-4-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
8-chloroquinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKQRGWKODOCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299786 | |
Record name | 8-chloroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35839-88-4 | |
Record name | 35839-88-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-chloroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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